Cas no 87698-81-5 (1-(2-Bromophenyl)pyrrolidine)

1-(2-Bromophenyl)pyrrolidine is a brominated aromatic compound featuring a pyrrolidine substituent at the ortho position of the phenyl ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Its rigid aromatic core combined with the pyrrolidine moiety enhances steric and electronic properties, facilitating selective transformations. The compound is typically handled under inert conditions due to its sensitivity, ensuring stability during storage and reactions.
1-(2-Bromophenyl)pyrrolidine structure
1-(2-Bromophenyl)pyrrolidine structure
Product Name:1-(2-Bromophenyl)pyrrolidine
CAS No:87698-81-5
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD20486327
CID:653305
PubChem ID:13231827
Update Time:2025-05-27

1-(2-Bromophenyl)pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Bromophenyl)pyrrolidine
    • Pyrrolidine, 1-(2-bromophenyl)-
    • 1-(2-Bromophenyl)pyrrolidine (ACI)
    • N-(2-Bromophenyl)pyrrolidine
    • CS-0210770
    • InChI=1/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H
    • 87698-81-5
    • XH0599
    • DTXSID80530537
    • SY033680
    • DB-077085
    • EN300-1899752
    • SCHEMBL3975556
    • AKOS015999275
    • BS-24140
    • AC7051
    • MFCD20486327
    • MDL: MFCD20486327
    • Inchi: 1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
    • InChI Key: RSEPYQZONPBLLQ-UHFFFAOYSA-N
    • SMILES: BrC1C(N2CCCC2)=CC=CC=1

Computed Properties

  • Exact Mass: 225.01500
  • Monoisotopic Mass: 225.01531 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 226.11
  • XLogP3: 3.2
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24000
  • LogP: 3.11430

1-(2-Bromophenyl)pyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(2-Bromophenyl)pyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetonitrile ;  12 h, 90 °C
Reference
Catalytic Asymmetric Arylation of α-Aryl-α-diazoacetates with Aniline Derivatives
Xu, Bin; et al, Journal of the American Chemical Society, 2015, 137(27), 8700-8703

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  96 h, 100 °C
Reference
A Structure-Activity Study of Nickel NNN Pincer Complexes for Alkyl-Alkyl Kumada and Suzuki-Miyaura Coupling Reactions
Di Franco, Thomas; et al, Helvetica Chimica Acta, 2016, 99(11), 830-847

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridinium, 1-hexadecyl-, (tribromide) (1:1) Solvents: Water ;  25 °C
Reference
Surfactant control of the Ortho/Para ratio in the bromination of anilines. 4
Cerichelli, Giorgio; et al, Colloids and Surfaces, 2006, 289(1-3), 226-228

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  15 h, 120 °C
Reference
Novel extensions of the tert-amino effect: formation of phenanthridines and diarene-fused azocines from ortho-ortho'-functionalized biaryls
Polonka-Balint, Agnes; et al, Synlett, 2008, (18), 2846-2850

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP ;  15 min, 80 - 90 °C
1.2 1 h, 80 - 90 °C
Reference
Palladium-catalyzed selective amination of haloaromatics on KF-alumina surface
Basu, Basudeb; et al, Synlett, 2005, (8), 1275-1278

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  18-Crown-6 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Tetrahydrofuran ;  24 - 48 h, 25 °C
1.2 Solvents: Water ;  25 °C
Reference
Probing the effect of donor-fragment substitution in Mor-DalPhos on palladium-catalyzed C-N and C-C cross-coupling reactivity
Crawford, Sarah M.; et al, Canadian Journal of Chemistry, 2018, 96(6), 578-586

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine ,  Cetyltrimethylammonium tribromide Solvents: Water
Reference
Surfactant control of the ortho/para ratio in the bromination of anilines. 2
Cerichelli, Giorgio; et al, Tetrahedron, 1994, 50(12), 3797-802

1-(2-Bromophenyl)pyrrolidine Raw materials

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Amadis Chemical Company Limited
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(CAS:87698-81-5)1-(2-Bromophenyl)pyrrolidine
Order Number:A19258
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):527.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:87698-81-5)1-(2-Bromophenyl)pyrrolidine
A19258
Purity:99%
Quantity:1g
Price ($):527.0
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